Hyp9
Overview
Description
Hyp9 is a transient receptor potential canonical 6 (TRPC6)-specific agonist . It can be used for the research of spinal cord injury (SCI) . It inhibits astrocyte proliferation in a dose-dependent manner and dramatically suppresses AP4 overexpression .
Molecular Structure Analysis
This compound has a molecular formula of C18H26O5 . The exact molecular structure is not provided in the search results.Physical and Chemical Properties Analysis
This compound has a molecular weight of 322.40 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point are not provided in the search results.Scientific Research Applications
Cardiomyocyte Protection in Hypoxic Conditions
Hyperoside (Hyp) has demonstrated significant protective effects on cardiomyocytes under hypoxic conditions, relevant in cardiovascular diseases. In a study, Hyp showed an ability to improve cell proliferation impairment and reduce apoptosis in hypoxic cardiomyocytes. It was found to upregulate microRNA-138, contributing to myocardial cell survival and alleviating hypoxic injury, suggesting its potential as a clinical cardioprotective strategy (He et al., 2021).
Enhancing PET Imaging
HighlY constrained backPRojection (HYPR) processing, a method suited for PET applications, enhances the signal-to-noise ratio (SNR) in PET time series. This technique has shown significant improvements in SNR, particularly for voxel-based analysis, without compromising spatial resolution. It has promising potential in nuclear medicine imaging for applications with low SNR in dynamic scans, such as generating voxel-based parametric images and visualizing rapid radiotracer uptake and distribution (Christian et al., 2010).
Automation in Scientific Research
The development of Robot Scientist “Adam” represents a milestone in automating scientific research. Adam can autonomously generate and experimentally test functional genomics hypotheses, particularly in the yeast Saccharomyces cerevisiae. This automation of the hypothetico-deductive method and the detailed recording of experiments is a significant advancement in the field of scientific research (King et al., 2009).
Evolutionary Hypothesis Testing
HyPhy (HYpothesis testing using PHYlogenies) is a tool used for fitting evolutionary models to multiple sequence alignments and conducting parameter estimation and hypothesis testing. This package has become popular for studying various aspects of evolutionary processes like natural selection, recombination, and coevolution. The HyPhy 2.5 release introduced a new range of evolutionary models and statistical tests, enhancing performance and usability (Kosakovsky Pond et al., 2019).
Hypothesis Evaluation with Semantic Web Technologies
HyQue, a Semantic Web tool, is used for querying scientific knowledge bases to evaluate hypotheses. It accommodates diverse hypotheses structured as events using RDF/OWL. Hypothesis validity is assessed against experimental and literature-sourced evidence, supporting hypothesis evaluation in areas like genetics and bioinformatics (Callahan et al., 2011).
Educational Tools in Particle Physics
HYPATIA (the Hybrid Pupil's Analysis Tool for Interactions in ATLAS) framework enables students and teachers to study elementary particles and their interactions. This tool provides visualization of particle collisions detected by the ATLAS experiment at CERN, integrating scientific analysis tools to inspire future researchers and introduce them to large-scale international collaborations (Vudragovic et al., 2010).
Understanding Hypoxia-Induced Epigenetic Changes
Research on dimethylated histone H3 lysine 9 (H3K9me2) under hypoxic stress has revealed crucial insights into gene repression and silencing, which are vital in embryogenesis and carcinogenesis. This study highlighted the role of histone methyltransferase G9a in hypoxia-induced H3K9me2, indicating its importance in tumor progression and potential as a therapeutic target (Chen et al., 2006).
Mechanism of Action
Hyp9 works by inhibiting serotonin reuptake and inducing neurite outgrowth . It increases calcium entry into the cell and selectively increases current through TRPC6 channels . It also inhibits astrocyte activation and proliferation by inhibiting AQP4 in SCl rats in vivo models and preserves neuronal survival and functional recovery after SCI .
Future Directions
Hyp9 has potential implications in various fields of research and industry. It is currently being used for the research of spinal cord injury (SCI), and future directions for research on this compound include gaining a better understanding of its biological properties and potential therapeutic applications.
Relevant Papers One relevant paper is titled "Upregulation of TRPC6 inhibits astrocyte activation and proliferation after spinal cord injury in rats by suppressing AQP4 expression" . Another paper titled “TRPC6 contributes to LPS-induced inflammation through ERK1/2 and p38 pathways in bronchial epithelial cells” also mentions this compound .
Properties
IUPAC Name |
1-(3-hexanoyl-2,4,6-trihydroxyphenyl)hexan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-3-5-7-9-12(19)16-14(21)11-15(22)17(18(16)23)13(20)10-8-6-4-2/h11,21-23H,3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHOSBCIYWDGHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=C(C(=C(C=C1O)O)C(=O)CCCCC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576463 | |
Record name | 1,1'-(2,4,6-Trihydroxy-1,3-phenylene)di(hexan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3118-34-1 | |
Record name | 1,1'-(2,4,6-Trihydroxy-1,3-phenylene)di(hexan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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